(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid
Overview
Description
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its piperidine ring, which is a six-membered ring containing one nitrogen atom, and a hydroxyl group attached to the fifth carbon. The compound’s stereochemistry is defined by the (2S,5S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid can be achieved through various methods. One notable approach involves the lipase-catalyzed resolution of racemic mixtures. This method utilizes lipase enzymes to selectively hydrolyze one enantiomer, resulting in the desired (2S,5S) configuration . Another synthetic route involves the use of chiral precursors and reagents to ensure the correct stereochemistry is achieved during the synthesis process .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and the use of environmentally friendly solvents and reagents are employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction can yield various alcohol derivatives .
Scientific Research Applications
Chemistry: In chemistry, (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the development of enantiomerically pure compounds, which are crucial in asymmetric synthesis .
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its structure allows it to mimic natural amino acids, making it useful in studying enzyme-substrate interactions and protein folding .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents, including inhibitors of specific enzymes involved in disease pathways .
Industry: Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals .
Mechanism of Action
The mechanism of action of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. These interactions can modulate enzymatic activity, inhibit or activate receptors, and alter cellular pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid include other hydroxylated amino acids and piperidine derivatives. Examples include (2S,5R)-5-Hydroxypiperidine-2-carboxylic acid and (2R,5S)-5-Hydroxypiperidine-2-carboxylic acid, which differ in their stereochemistry .
Uniqueness: The uniqueness of this compound lies in its specific (2S,5S) configuration, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications .
Properties
IUPAC Name |
(2S,5S)-5-hydroxypiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEYKDXXZCICFZ-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC[C@H]1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63088-78-8 | |
Record name | 5-Hydroxy-L-pipecolic acid, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063088788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-HYDROXY-L-PIPECOLIC ACID, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8434LNW4TK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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